Lipophilicity Benchmarking: Elevated LogP (1.75) of Target Compound Versus Unsubstituted Analog (LogP 1.63) and 3-Regioisomer (LogP 1.68)
The target compound exhibits a computed LogP (XLogP3) of 1.75, which is 0.12 log units higher than the unsubstituted NH analog 2-((1H-indol-4-yl)oxy)acetic acid (LogP 1.63) and 0.07 log units higher than the 3-regioisomer [1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid (LogP 1.68) [1]. This moderate increase in lipophilicity arises from the combined effect of N-(2-methoxyethyl) substitution and the 4-oxyacetic acid ether linkage. The LipE (lipophilic efficiency) implications for fragment-based drug discovery are notable: at an equivalent heavy atom count, the target compound achieves a lipophilicity profile that may enhance passive membrane permeability without exceeding the LogP >3 threshold associated with increased promiscuity and toxicity risk.
| Evidence Dimension | LogP (octanol-water partition coefficient, XLogP3) |
|---|---|
| Target Compound Data | LogP 1.75 (predicted XLogP3) |
| Comparator Or Baseline | Comparator A: 2-((1H-indol-4-yl)oxy)acetic acid (CAS 157889-29-7), LogP 1.63; Comparator B: [1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid (CAS 1021141-86-5), LogP 1.68 |
| Quantified Difference | ΔLogP = +0.12 vs. Comparator A; ΔLogP = +0.07 vs. Comparator B (target compound is more lipophilic in both cases) |
| Conditions | Predicted XLogP3 values reported on vendor technical datasheets (LeYan for target; Chemsrc for comparators) |
Why This Matters
For medicinal chemistry teams developing CNS-penetrant or orally bioavailable leads, a LogP shift of +0.1–0.2 can measurably impact intestinal absorption (Caco-2 Papp) and blood-brain barrier partitioning, making the target compound a systematically more lipophilic building block than its direct NH analog.
- [1] Chemsrc. [1-(2-Methoxyethyl)-1H-indol-3-yl]acetic acid (CAS 1021141-86-5): LogP 1.68. (Accessed 2026-04-27). View Source
